1-(Dodecylamino)anthracene-9,10-dione
Description
Structure
3D Structure
Properties
CAS No. |
29957-03-7 |
|---|---|
Molecular Formula |
C26H33NO2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(dodecylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H33NO2/c1-2-3-4-5-6-7-8-9-10-13-19-27-23-18-14-17-22-24(23)26(29)21-16-12-11-15-20(21)25(22)28/h11-12,14-18,27H,2-10,13,19H2,1H3 |
InChI Key |
RPAYWEKSUYVFBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1 Dodecylamino Anthracene 9,10 Dione
Retrosynthetic Analysis of the 1-(Dodecylamino)anthracene-9,10-dione Core
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the primary disconnection occurs at the carbon-nitrogen bond linking the dodecylamino group to the anthraquinone (B42736) scaffold.
This primary disconnection suggests two main synthetic routes:
Route A: This approach involves the reaction of a pre-functionalized anthraquinone core bearing a suitable leaving group (X) at the C-1 position with dodecylamine (B51217). This is a nucleophilic aromatic substitution (SNAr) pathway.
Route B: This less common but modern approach involves the direct C-H amination of the unsubstituted anthracene-9,10-dione core with dodecylamine, often requiring a specific catalyst to achieve regioselectivity.
The anthracene-9,10-dione core itself can be further disconnected. A common retrosynthetic pathway for the anthraquinone scaffold is through a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and benzene (B151609), which forms an o-benzoylbenzoic acid intermediate that subsequently undergoes cyclization.
Classical and Modern Approaches for Anthracene-9,10-dione Scaffold Construction
The construction of the fundamental anthracene-9,10-dione (also known as anthraquinone) skeleton is a well-established area of organic synthesis, with several key methods available. wikipedia.org
Classical Methods:
Friedel-Crafts Acylation: The most traditional and industrially significant method involves the Friedel-Crafts reaction of phthalic anhydride with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting o-benzoylbenzoic acid is then cyclized using a strong acid, such as sulfuric acid, to yield the anthraquinone core. wikipedia.org
Oxidation of Anthracene (B1667546): Direct oxidation of anthracene using strong oxidizing agents, such as chromium(VI) compounds (e.g., chromic acid) or nitric acid, provides a straightforward route to the anthraquinone scaffold. wikipedia.org
Modern Methods:
Diels-Alder Reaction: A powerful modern approach involves the [4+2] cycloaddition, or Diels-Alder reaction, between 1,4-naphthoquinone (B94277) and a suitable diene like 1,3-butadiene. The resulting adduct can then be oxidized to form the final tricyclic aromatic system. wikipedia.org
Annulation Strategies: Recent synthetic strategies have employed annulation reactions, where rings are built onto an existing molecular fragment. For instance, the Hauser annulation can be utilized to construct the anthraquinone core from simpler precursors under basic conditions. nih.gov These methods are particularly valuable for creating complex and highly substituted anthraquinone derivatives. nih.gov
| Method | Precursors | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Phthalic anhydride, Benzene | AlCl3, then H2SO4 | High yield, scalable, uses common starting materials. | Requires stoichiometric Lewis acid, harsh acidic conditions. |
| Oxidation of Anthracene | Anthracene | CrO3, H2SO4 | Direct, one-step process. | Use of toxic heavy metal oxidants. |
| Diels-Alder Reaction | 1,4-Naphthoquinone, 1,3-Butadiene | Thermal or Lewis acid catalysis, followed by oxidation. | Good control over substitution patterns. | Requires specific diene/dienophile pairs. |
Regioselective Introduction of the Dodecylamino Moiety onto the Anthraquinone System
Attaching the dodecylamino group specifically at the C-1 (or α) position of the anthraquinone ring is critical for the synthesis of the target molecule. The deactivating effect of the two carbonyl groups makes the anthraquinone system electron-deficient, facilitating nucleophilic aromatic substitution reactions, particularly at the α-positions (1, 4, 5, 8). colab.ws
Common strategies include:
Nucleophilic Substitution of Halogens: A widely used method involves the reaction of 1-chloroanthraquinone (B52148) or 1-bromoanthraquinone (B1265448) with dodecylamine. This SNAr reaction is often catalyzed by copper salts and may require high temperatures.
Substitution of a Nitro Group: The nitro group is a strong electron-withdrawing group that readily activates the C-1 position for nucleophilic attack. 1-Nitroanthraquinone can react with dodecylamine, displacing the nitro group to form the desired product. colab.ws
Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-N bonds and can be applied to couple 1-haloanthraquinones with dodecylamine.
Direct C-H Amination: More advanced methods focus on the direct functionalization of C-H bonds. Research has shown that certain rhodium(I) complexes can catalyze the direct amination of anthraquinone with alkylamines, characteristically occurring at the α-position. rsc.org This approach offers higher atom economy by avoiding the need for pre-functionalization of the anthraquinone core. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. Drawing parallels from studies on similar amination reactions of anthraquinones, the following factors are crucial:
Temperature: Amination reactions on the anthraquinone core typically require elevated temperatures to overcome the activation energy barrier. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts, such as di-substituted compounds.
Solvent: The choice of solvent is critical. High-boiling point polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or nitrobenzene (B124822) are often employed to ensure the solubility of the reactants and to facilitate the reaction at high temperatures.
Catalyst: In methods like the Ullmann condensation or direct C-H amination, the nature and loading of the catalyst (e.g., copper or rhodium species) and any associated ligands significantly impact the reaction's yield and selectivity. rsc.org
Molar Ratio of Reactants: The stoichiometry of the amine to the anthraquinone substrate can influence the product distribution. Using an excess of dodecylamine can drive the reaction to completion but may also increase the likelihood of forming 1,4- or 1,5-bis(dodecylamino)anthracene-9,10-dione as byproducts.
Reaction Time: Monitoring the reaction progress over time is essential to determine the point of maximum conversion of the starting material to the desired mono-substituted product, before significant byproduct formation occurs.
Synthesis of Precursors and Intermediates for this compound
Anthraquinone Intermediates: The synthesis of functionalized anthraquinones is a critical first step for many synthetic routes.
1-Nitroanthraquinone: Prepared by the direct nitration of anthraquinone using a mixture of nitric acid and sulfuric acid. This reaction must be carefully controlled to minimize the formation of dinitro isomers.
Anthraquinone-1-sulfonic acid: This intermediate is formed by the sulfonation of anthraquinone with oleum, often in the presence of a mercury catalyst. However, due to the toxicity of mercury, alternative methods are preferred. google.com This sulfonic acid can then be converted to the 1-aminoanthraquinone (B167232) via ammonolysis. google.com
Dodecylamine: This long-chain primary amine is a readily available commercial chemical. It is typically produced on an industrial scale from dodecanol (B89629) (lauryl alcohol) or dodecanoic acid (lauric acid), which are derived from natural sources like coconut or palm kernel oil.
Green Chemistry Principles and Sustainable Synthesis Routes for Dodecylaminoanthraquinones
Applying green chemistry principles to the synthesis of dodecylaminoanthraquinones aims to reduce the environmental impact of the chemical processes. Key areas of focus include:
Catalytic Routes: The use of catalytic methods, such as the direct C-H amination, is inherently greener than stoichiometric reactions as it reduces waste. rsc.org
Alternative Solvents: Replacing hazardous high-boiling point organic solvents with more benign alternatives like water or supercritical fluids is a primary goal. While the low solubility of anthraquinones in water is a challenge, the use of phase-transfer catalysts or aqueous ammonia (B1221849) solutions can facilitate reactions in greener media. mdpi.com
Energy Efficiency: The adoption of energy-efficient technologies can significantly improve the sustainability of the synthesis. Continuous-flow microreactor technology offers enhanced heat and mass transfer, allowing for reactions to be conducted safely at high temperatures and pressures with shorter residence times, leading to improved yields and reduced energy consumption. mdpi.com Studies on the synthesis of 1-aminoanthraquinone have demonstrated the effectiveness of continuous-flow methods for safe and efficient production. mdpi.com
Atom Economy: Synthetic routes that maximize the incorporation of atoms from the reactants into the final product (high atom economy) are preferred. Direct C-H amination is superior to SNAr reactions in this regard, as the latter generates waste salts from the leaving group.
Modular Synthesis and Combinatorial Approaches for Analogue Generation
The 1-(alkylamino)anthracene-9,10-dione scaffold is amenable to modular and combinatorial synthesis, enabling the rapid generation of a library of analogues for various applications.
A modular approach would involve a common anthraquinone intermediate, such as 1-chloroanthraquinone or 1-nitroanthraquinone, which can then be reacted with a diverse library of primary or secondary amines in a parallel fashion. This allows for systematic variation of the alkyl or aryl group attached to the amino function.
| Anthraquinone Precursor | Amine Library Component | Resulting Analogue Structure |
|---|---|---|
| 1-Chloroanthracene-9,10-dione | Dodecylamine | This compound |
| 1-Chloroanthracene-9,10-dione | Aniline | 1-(Phenylamino)anthracene-9,10-dione |
| 1-Chloroanthracene-9,10-dione | Cyclohexylamine | 1-(Cyclohexylamino)anthracene-9,10-dione |
| 1-Chloroanthracene-9,10-dione | Ethanolamine | 1-((2-Hydroxyethyl)amino)anthracene-9,10-dione |
This strategy facilitates the exploration of structure-activity relationships by systematically modifying the side chain's length, polarity, and steric bulk. High-throughput screening techniques can then be used to evaluate the properties of the resulting library of compounds.
Despite a comprehensive search for scholarly articles and scientific data, the specific analytical and spectroscopic information required to detail the advanced characterization of this compound is not available in the public domain.
Searches for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC, NOESY) Nuclear Magnetic Resonance (NMR) data, High-Resolution Mass Spectrometry (HRMS) fragmentation analysis, and specific photophysical properties such as electronic absorption (UV-Vis), emission (fluorescence) maxima, and quantum yield values for this exact compound did not yield any specific experimental results.
While general information exists for the parent compound, 1-aminoanthraquinone, and for derivatives with different alkyl or aryl substituents, the strict requirement to focus solely on this compound cannot be met with the currently accessible literature. Constructing the requested detailed article with the specified scientific accuracy is therefore not possible without the foundational experimental data for this specific molecule.
Advanced Spectroscopic and Analytical Characterization of 1 Dodecylamino Anthracene 9,10 Dione
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interactions
Direct Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for 1-(dodecylamino)anthracene-9,10-dione are not available in published literature.
In a hypothetical analysis, FT-IR and Raman spectroscopy would be employed to identify the key functional groups and probe molecular structure. The spectra would be characterized by vibrations of the anthraquinone (B42736) core, the secondary amine, and the long dodecyl alkyl chain.
Expected Vibrational Modes Based on Analogous Structures:
| Functional Group | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Signal | Notes |
| N-H Stretch | 3300-3500 (secondary amine) | Weak | Position and shape are sensitive to hydrogen bonding. |
| C-H Stretches (Alkyl) | 2850-2960 | Strong | Intense signals from the dodecyl chain's symmetric and asymmetric stretches. |
| C=O Stretch (Ketone) | 1660-1680 | Strong | Characteristic of the anthraquinone quinone groups. Intramolecular hydrogen bonding with the N-H group can lower this frequency. |
| C=C Stretch (Aromatic) | 1550-1620 | Strong | Multiple bands corresponding to the aromatic rings of the anthracene (B1667546) core. |
| N-H Bend | 1500-1550 | Medium | Bending vibration of the secondary amine. |
| C-N Stretch | 1250-1350 | Medium | Stretching of the bond between the aromatic ring and the nitrogen atom. |
The long dodecyl chain would introduce strong, characteristic C-H stretching and bending vibrations in both FT-IR and Raman spectra. Intermolecular interactions, particularly hydrogen bonding involving the N-H and C=O groups, would be inferred from shifts in their respective vibrational frequencies. The absence of specific data prevents a detailed analysis of these interactions for the title compound.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
No published single crystal or powder X-ray diffraction data for this compound could be located.
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
Single Crystal XRD would provide precise bond lengths, bond angles, and the conformation of the molecule. It would reveal the planarity of the anthraquinone system and the orientation of the dodecyl chain. Crucially, it would also detail the intermolecular packing in the crystal lattice, showing how molecules arrange and interact through forces like hydrogen bonding and van der Waals interactions from the long alkyl chains.
Powder XRD (PXRD) would provide a fingerprint of the crystalline phase(s) of a bulk sample. This technique is used for phase identification, determination of lattice parameters, and assessment of sample purity.
For related compounds like 1-(dimethylamino)-9,10-anthraquinone, studies show a distortion from planarity in the anthraquinone skeleton due to steric hindrance from the amino substituent. A similar effect, potentially more pronounced due to the bulky dodecyl group, would be expected for this compound.
Chiroptical Spectroscopy (Electronic Circular Dichroism) for Absolute Configuration Assignment, if applicable
This technique is not applicable to this compound. The molecule does not possess a stereocenter (a chiral carbon atom) and is achiral. Therefore, it does not exhibit optical activity and would not produce a signal in Electronic Circular Dichroism (ECD) spectroscopy.
Electrochemical Characterization Techniques (Cyclic Voltammetry) for Redox Behavior Analysis
Specific cyclic voltammetry data for this compound is not available.
Cyclic voltammetry (CV) is used to study the redox properties of a compound. The anthraquinone core is a well-known redox-active system that typically undergoes two reversible one-electron reductions.
First Reduction: AQ + e⁻ ⇌ AQ•⁻ (semiquinone radical anion)
Second Reduction: AQ•⁻ + e⁻ ⇌ AQ²⁻ (dianion)
Studies on analogous 1-aminoanthraquinones show this characteristic two-step reduction process. The formal potentials (E°') for these redox events are influenced by the substituent on the anthraquinone ring. An amino group is electron-donating, which generally makes the reduction more difficult (shifts potentials to more negative values) compared to unsubstituted anthraquinone.
A CV experiment on this compound would be expected to show two quasi-reversible redox waves. The precise potential values would depend on the solvent and supporting electrolyte used. The long, non-polar dodecyl chain could affect the compound's solubility in polar electrochemical solvents and influence the diffusion coefficient, which would alter the peak current observed in the voltammogram. Without experimental data, a quantitative analysis of its redox behavior is not possible.
Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Stability and Phase Transitions
No experimental Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) data for this compound has been published.
Thermal analysis techniques are critical for determining the material's stability at different temperatures and identifying phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and assess thermal stability. Unsubstituted anthraquinone is thermally stable, sublimating before it decomposes. ufba.br The introduction of the long alkyl chain in this compound would likely lower the onset temperature of thermal decomposition compared to the parent compound.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. It is used to detect phase transitions such as melting (endothermic peak) and crystallization (exothermic peak). A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The presence of the long dodecyl chain would significantly influence the melting temperature and could potentially introduce other phase transitions, such as liquid crystalline behavior, which is common in molecules with long alkyl chains.
Theoretical and Computational Investigations on 1 Dodecylamino Anthracene 9,10 Dione
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-(Dodecylamino)anthracene-9,10-dione. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and related properties.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic ground state properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations are employed to optimize the molecular geometry, finding the most stable arrangement of atoms in three-dimensional space.
These calculations can elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides crucial energetic information, including the total energy of the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and electronic excitation properties. The distribution of these frontier orbitals reveals the regions of the molecule most likely to be involved in electron donation (HOMO) and acceptance (LUMO). For instance, the HOMO is often localized on the electron-rich amino-anthraquinone moiety, while the LUMO may be distributed across the fused ring system.
Table 1: Illustrative Ground State Properties of this compound from DFT Calculations
| Property | Description | Typical Computational Output |
|---|---|---|
| Optimized Geometry | The lowest energy conformation of the molecule. | Cartesian coordinates of each atom. |
| Total Energy | The total electronic energy of the molecule in its ground state. | Reported in Hartrees or eV. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Reported in eV. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Reported in eV. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Reported in eV; indicates electronic excitability. |
Note: The values in this table are illustrative of the data obtained from DFT calculations and are not experimental results.
To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This extension of DFT is highly effective for calculating the properties of electronic excited states. mdpi.com TD-DFT can predict the vertical excitation energies, which correspond to the absorption of photons and are directly related to the peaks observed in a UV-Visible absorption spectrum. semanticscholar.org
By calculating the energies of various excited states and the oscillator strengths for the transitions to these states, a theoretical absorption spectrum can be simulated. This allows for the assignment of experimentally observed spectral bands to specific electronic transitions (e.g., n→π* or π→π* transitions). Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state, providing insights into how the structure changes upon excitation. This is crucial for understanding photophysical processes such as fluorescence and phosphorescence. For anthraquinone (B42736) derivatives, TD-DFT has been used to study phosphorescence energies, which are related to the transition from the lowest triplet excited state (T1) back to the singlet ground state (S0). mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Aggregation Behavior
MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy and forces between them. By simulating the molecule over a period of nanoseconds or longer, an MD trajectory is generated that maps out the accessible conformations and their relative probabilities. This is particularly important for understanding the flexibility of the dodecyl chain and how it might fold back to interact with the aromatic anthraquinone core.
Furthermore, the presence of the long, nonpolar dodecyl tail suggests a propensity for self-assembly or aggregation in certain solvents, driven by hydrophobic interactions. MD simulations can be used to model the behavior of multiple this compound molecules, providing insights into the initial stages of aggregation and the structure of the resulting assemblies.
Prediction of Spectroscopic Signatures via Computational Approaches
Computational methods are instrumental in predicting and interpreting various spectroscopic signatures of this compound.
UV-Visible Spectroscopy: As discussed, TD-DFT is the primary tool for simulating UV-Vis spectra by calculating electronic transition energies and oscillator strengths. mdpi.comsemanticscholar.org
Infrared (IR) Spectroscopy: DFT calculations of the ground state geometry can also be used to compute vibrational frequencies. The resulting set of normal modes and their corresponding frequencies can be used to generate a theoretical IR spectrum. This helps in assigning experimental IR bands to specific molecular vibrations, such as the C=O stretches of the quinone moiety, N-H bending, and C-H stretches of the alkyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict NMR chemical shifts (e.g., ¹³C and ¹H). By calculating the magnetic shielding tensor for each nucleus within the DFT-optimized geometry, theoretical chemical shifts can be obtained, which are valuable for interpreting and assigning complex experimental NMR spectra. spectrabase.com
Table 2: Computational Methods for Spectroscopic Prediction
| Spectroscopy Type | Computational Method | Predicted Parameters |
|---|---|---|
| UV-Visible | TD-DFT | Excitation energies (λmax), oscillator strengths |
| Infrared (IR) | DFT | Vibrational frequencies, IR intensities |
| NMR | DFT (GIAO, etc.) | Chemical shifts, coupling constants |
| Phosphorescence | UDFT/TD-DFT | T1-S0 energy gap |
Computational Modeling of Intermolecular Interactions and Host-Guest Chemistry
The structure of this compound, with its planar aromatic system and appended alkyl chain, makes it an interesting candidate for forming intermolecular complexes. Computational modeling can be used to study these non-covalent interactions, which are critical in supramolecular chemistry and materials science. mdpi.com
Methods like DFT can be used to calculate the interaction energies between two or more molecules, helping to understand the strength and nature of forces such as π-π stacking between the anthraquinone cores and van der Waals interactions involving the dodecyl chains. nih.gov
Furthermore, this molecule can act as a guest that binds to a larger host molecule, a central concept in host-guest chemistry. thno.org Computational docking and molecular dynamics simulations can model the process of this compound entering the cavity of a host molecule (e.g., a cyclodextrin, calixarene, or cucurbituril). semanticscholar.orgbeilstein-journals.org These simulations can predict the most stable binding pose of the guest within the host and calculate the binding free energy, which quantifies the stability of the host-guest complex. nih.gov Such studies are crucial for designing molecular sensors or controlled-release systems.
Development of Quantitative Structure-Property Relationship (QSPR) Models for this compound Analogues
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For analogues of this compound, QSPR models can be developed to predict properties without the need for extensive experimentation or computation for every new compound.
The development of a QSPR model involves several steps:
Dataset Creation: A series of analogous compounds is defined, for example, by varying the length of the N-alkyl chain (e.g., from C4 to C18).
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to a specific property of interest (e.g., solubility, absorption wavelength, or binding affinity).
Validation: The model is rigorously tested to ensure its predictive power on new, unseen compounds.
For this compound analogues, QSPR could be used to predict how changes in the alkyl chain length or substitution on the anthraquinone core affect key properties, thereby accelerating the discovery of derivatives with desired characteristics. nih.govneuroquantology.com
Computational Insights into Electron Transfer and Energy Transfer Processes
Computational chemistry offers a powerful lens for understanding the intricate electronic behaviors that govern the photophysical properties of molecules like this compound. While specific computational studies focusing exclusively on this exact molecule are not extensively detailed in the public domain, a wealth of theoretical research on related amino-substituted anthracene-9,10-diones provides significant insights into the likely electron transfer (ET) and energy transfer (ET) processes at play. These studies, often employing methodologies such as Density Functional Theory (DFT), illuminate the fundamental principles that dictate the molecule's behavior upon photoexcitation.
The core structure of this compound features an electron-donating dodecylamino group attached to the electron-accepting anthracene-9,10-dione (anthraquinone) core. This donor-acceptor architecture is a hallmark of molecules exhibiting intramolecular charge transfer (ICT) phenomena. nih.gov Upon absorption of light, an electron is promoted from a lower energy molecular orbital to a higher energy one. In molecules with this structure, this excitation often leads to a significant redistribution of electron density, effectively moving an electron from the donor (dodecylamino group) to the acceptor (anthraquinone moiety).
Computational models can predict the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For amino-substituted anthraquinones, the HOMO is typically localized on the electron-rich amino group, while the LUMO is centered on the electron-deficient anthraquinone core. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that determines the wavelength of light the molecule absorbs. Substituents on the anthraquinone core can significantly influence this gap. Electron-donating groups, such as the dodecylamino group, are known to raise the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap and a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the unsubstituted anthraquinone.
Quantum chemical calculations can further elucidate the nature of the excited states. For instance, time-dependent DFT (TD-DFT) can be used to model the electronic transitions and predict the characteristics of the excited states. In the case of this compound, the lowest energy singlet excited state (S1) is expected to have a strong ICT character. This means that in the S1 state, the separation of charge between the donor and acceptor moieties is even more pronounced than in the ground state.
The solvent environment plays a crucial role in modulating these ICT processes. Computational studies on related aminoanthraquinones have shown that polar solvents can stabilize the charge-separated excited state, leading to a further red-shift in the fluorescence emission spectrum. nih.gov This phenomenon, known as solvatochromism, is a key indicator of ICT. Theoretical models can incorporate solvent effects, often through continuum solvation models, to predict how the photophysical properties will change in different media.
While direct energy transfer processes are more commonly discussed in systems with multiple chromophores, understanding the de-excitation pathways of the excited state is crucial. Following photoexcitation to the S1 state, the molecule can relax through several pathways, including fluorescence (radiative decay) and non-radiative decay. Computational methods can help to estimate the rates of these processes. For instance, the geometry of the molecule in the excited state can differ significantly from the ground state. Theoretical calculations can map out the potential energy surfaces of both the ground and excited states, providing insights into the structural rearrangements that occur upon excitation and relaxation. These structural changes can influence the rates of non-radiative decay, thereby affecting the fluorescence quantum yield.
The table below summarizes the expected effects of the dodecylamino substituent on the electronic properties of the anthracene-9,10-dione core, based on general principles derived from computational studies on similar molecules. nih.gov
| Property | Unsubstituted Anthracene-9,10-dione | This compound (Expected) |
| HOMO Energy | Lower | Higher |
| LUMO Energy | Lower | Slightly Lowered |
| HOMO-LUMO Gap | Larger | Smaller |
| Absorption Wavelength | Shorter (UV-Vis) | Longer (Visible) |
| Excited State Character | π-π* | Intramolecular Charge Transfer (ICT) |
| Solvent Effects on Emission | Minimal | Significant (Solvatochromism) |
It is important to note that while these computational insights are derived from studies on analogous systems, dedicated theoretical investigations on this compound would be necessary to provide precise quantitative data and a more detailed understanding of its specific electron and energy transfer dynamics.
Supramolecular Chemistry and Self Assembly of 1 Dodecylamino Anthracene 9,10 Dione
Principles of Non-Covalent Interactions Governing Assembly
The self-assembly of 1-(Dodecylamino)anthracene-9,10-dione into ordered superstructures is governed by a delicate balance of several non-covalent interactions. These weak, yet collectively significant, forces dictate the spatial arrangement and stability of the resulting assemblies. The primary interactions at play include hydrogen bonding, π-π stacking, and hydrophobic effects.
Hydrogen Bonding: The secondary amine group (-NH-) in the dodecylamino substituent can act as a hydrogen bond donor, while the carbonyl groups (C=O) of the anthraquinone (B42736) core serve as hydrogen bond acceptors. This directional interaction can lead to the formation of one-dimensional chains or more complex networks, providing a fundamental driving force for the initial association of monomers.
π-π Stacking: The large, planar aromatic surface of the anthracene-9,10-dione core facilitates π-π stacking interactions between molecules. This type of interaction is crucial for the formation of columnar or lamellar structures, where the aromatic cores stack on top of one another, contributing significantly to the stability of the assembled nanostructures.
Hydrophobic Effects: In polar solvents such as water, the nonpolar dodecyl chains are driven to aggregate to minimize their contact with the solvent molecules. This entropic effect is a powerful force in the self-assembly of amphiphilic molecules, leading to the sequestration of the hydrophobic tails in the interior of the assembly and the exposure of the polar anthraquinone heads to the solvent.
The interplay of these non-covalent forces is summarized in the table below:
| Interaction Type | Molecular Origin | Role in Assembly of this compound |
| Hydrogen Bonding | Interaction between the -NH- group and C=O groups. | Promotes directional, linear association of molecules. |
| π-π Stacking | Attraction between the aromatic rings of the anthraquinone core. | Stabilizes the assembly through stacking of the planar cores. |
| Hydrophobic Effects | Tendency of the nonpolar dodecyl chains to avoid contact with polar solvents. | Drives the aggregation of molecules and the formation of core-shell structures. |
| van der Waals Forces | Fluctuations in electron density leading to temporary dipoles. | Contribute to the overall stability of the assembly, particularly between the dodecyl chains. |
Fabrication of Self-Assembled Nanostructures
The amphiphilic nature of this compound allows for its self-assembly into a variety of nanostructures, the morphology of which can be controlled by factors such as solvent composition and concentration. While specific studies on this exact molecule are limited, analogous long-chain alkyl-substituted π-conjugated systems are known to form nanofibers, nanoribbons, and vesicles.
Nanofibers and Nanoribbons: In appropriate solvent systems, the directional nature of hydrogen bonding and the stacking of the aromatic cores can lead to the formation of one-dimensional nanostructures such as nanofibers and nanoribbons. In these assemblies, the molecules are typically arranged in a head-to-tail fashion, with the dodecyl chains extending outwards from the central aromatic core.
Vesicles: In aqueous environments, the hydrophobic effect can dominate, leading to the formation of spherical vesicles. In these structures, the dodecyl chains would form a hydrophobic bilayer, sequestered from the water, while the polar anthraquinone head groups would be exposed to the inner and outer aqueous phases.
The fabrication of these nanostructures is typically achieved through methods such as solvent-switching, where a solution of the compound in a good solvent is injected into a poor solvent, inducing precipitation and self-assembly.
Characterization Techniques for Supramolecular Assemblies
A suite of microscopy and scattering techniques is employed to characterize the morphology, size, and structure of the supramolecular assemblies formed by this compound.
Atomic Force Microscopy (AFM): AFM is a powerful tool for visualizing the morphology of self-assembled nanostructures on a surface. It can provide high-resolution images of nanofibers, nanoribbons, and vesicles, revealing their dimensions and surface topography.
Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the nanostructures, providing detailed information about their shape, size, and internal structure. For instance, TEM can distinguish between solid nanofibers and hollow nanotubes.
Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of particles or aggregates in a solution. This technique is particularly useful for characterizing the size of vesicles or other spherical assemblies in a liquid medium.
The table below outlines the primary information obtained from each technique:
| Technique | Abbreviation | Information Obtained |
| Atomic Force Microscopy | AFM | Surface topography, dimensions of nanostructures on a substrate. |
| Transmission Electron Microscopy | TEM | High-resolution images of morphology, size, and internal structure. |
| Dynamic Light Scattering | DLS | Size distribution of aggregates in solution. |
Modulation of Self-Assembly through External Stimuli
The non-covalent nature of the interactions governing the self-assembly of this compound makes these systems responsive to external stimuli. Changes in the environment can alter the balance of non-covalent forces, leading to changes in the structure or even the disassembly of the supramolecular aggregates.
pH: The amino group in the molecule can be protonated or deprotonated depending on the pH of the solution. This can alter the hydrogen bonding capabilities and introduce electrostatic repulsion, thereby influencing the self-assembly process.
Temperature: An increase in temperature can disrupt the weaker non-covalent interactions, such as van der Waals forces and hydrogen bonds, potentially leading to the disassembly of the nanostructures.
Solvent Polarity: The polarity of the solvent plays a critical role in the hydrophobic effect. Changing the solvent composition can significantly alter the driving force for assembly and can favor the formation of different types of nanostructures.
Light: The anthraquinone core is a chromophore, and upon absorption of light, it can undergo electronic transitions that may alter its intermolecular interactions, potentially leading to photo-responsive self-assembly or disassembly.
Role of the Dodecylamino Chain in Directing Supramolecular Organization
The dodecylamino chain is not merely a passive component but plays an active and crucial role in directing the supramolecular organization of this compound.
Induction of Amphiphilicity: The long, nonpolar dodecyl chain imparts amphiphilic character to the molecule, which is a prerequisite for self-assembly in selective solvents.
Control of Intermolecular Spacing: The steric bulk of the dodecyl chains influences the packing of the anthraquinone cores, preventing overly close packing and allowing for the formation of well-defined, ordered structures.
Modulation of Solubility: The dodecyl chain significantly affects the solubility of the molecule in various solvents, which is a key parameter in controlling the self-assembly process.
Theoretical Models for Predicting and Understanding Assembly Pathways
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic process of self-assembly at the atomic level. By simulating the interactions of multiple molecules in a solvent, it is possible to observe the formation of aggregates and to study the structure and stability of the resulting nanostructures.
Quantum Mechanical (QM) Calculations: QM methods can be used to accurately calculate the strength of the non-covalent interactions, such as hydrogen bonding and π-π stacking, between individual molecules. This information is crucial for understanding the primary driving forces of self-assembly.
Coarse-Grained (CG) Models: For larger systems and longer timescales, CG models, which represent groups of atoms as single beads, can be employed to study the formation of large-scale structures like vesicles and long nanofibers.
These theoretical approaches, when combined with experimental data, can provide a comprehensive understanding of the supramolecular chemistry of this compound and guide the design of new functional materials based on its self-assembly.
Mechanistic Studies of 1 Dodecylamino Anthracene 9,10 Dione in Chemical Sensing and Recognition Systems
Principles of Molecular Recognition for Various Analytes (e.g., Ions, Small Molecules)
At the heart of chemical sensing lies the principle of molecular recognition, where a host molecule, in this case, 1-(Dodecylamino)anthracene-9,10-dione, selectively binds to a specific guest analyte. This recognition is governed by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic forces.
The structure of this compound features key components that facilitate molecular recognition. The secondary amine group (-NH-) can act as a hydrogen bond donor, enabling interaction with hydrogen bond-accepting analytes such as anions (e.g., fluoride, acetate, and phosphate). The lone pair of electrons on the nitrogen atom can also coordinate with metal cations. The long dodecyl chain introduces a significant hydrophobic character to the molecule, allowing it to be incorporated into nonpolar environments or to interact with other hydrophobic molecules. The aromatic anthraquinone (B42736) core can participate in π-π stacking interactions with other aromatic analytes.
The selectivity of molecular recognition is determined by the complementarity in size, shape, and chemical nature between the binding site of the sensor molecule and the analyte. For instance, the cavity formed by the amino group and the adjacent carbonyl group on the anthraquinone ring can provide a specific binding pocket for certain ions. The flexibility of the dodecyl chain can also allow for conformational changes upon analyte binding, further enhancing the selectivity of the interaction.
Luminescence-Based Sensing Mechanisms
Luminescence-based sensing is a powerful analytical tool due to its high sensitivity. This compound, with its fluorescent anthraquinone core, is a promising candidate for the development of luminescence-based sensors. The fluorescence of the molecule can be modulated by the presence of an analyte through several mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).
Photoinduced Electron Transfer (PET) Processes
Photoinduced Electron Transfer (PET) is a common mechanism in fluorescent chemosensors. In a typical PET sensor, a fluorophore is covalently linked to a receptor unit that can bind an analyte. In the absence of the analyte, upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence (a "turn-off" sensor). When the analyte binds to the receptor, the energy level of the receptor's frontier molecular orbital is altered, preventing the electron transfer and thus restoring the fluorescence (a "turn-on" sensor).
For this compound, the amino group can act as the electron-donating receptor. In its free state, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited anthraquinone fluorophore through PET. Upon binding of an analyte, such as a proton (H+) or a metal cation, to the amino group, the electron-donating ability of the nitrogen is suppressed. This inhibition of the PET process leads to an enhancement of the fluorescence intensity. The efficiency of PET quenching and the subsequent fluorescence enhancement are dependent on the nature of the analyte and the strength of its interaction with the amino group.
Förster Resonance Energy Transfer (FRET) Mechanisms
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). rsc.orgresearchgate.netnih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles.
In the context of this compound, FRET-based sensing systems can be designed by pairing it with another fluorophore. For example, this compound could act as a donor, and an analyte-specific fluorescent dye could act as an acceptor. In a scenario where the analyte brings the donor and acceptor into close proximity, FRET would occur, leading to quenching of the donor's fluorescence and an increase in the acceptor's fluorescence. This ratiometric change in fluorescence provides a robust sensing signal. Conversely, a system could be designed where the analyte disrupts a pre-existing FRET pair, leading to a decrease in FRET efficiency.
Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular Charge Transfer (ICT) is a phenomenon observed in molecules that possess both an electron-donating group and an electron-accepting group connected by a π-conjugated system. mdpi.com Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a highly polar excited state. The emission from this ICT state is often sensitive to the polarity of the surrounding environment, a property known as solvatochromism.
This compound possesses the structural requirements for ICT, with the dodecylamino group acting as the electron donor and the anthraquinone core as the electron acceptor. The absorption and emission spectra of such compounds are expected to show a significant red-shift in more polar solvents. mdpi.com This sensitivity to the local environment can be exploited for chemical sensing. For instance, the binding of an analyte to the amino group can alter the electron-donating strength of the nitrogen atom, thereby modulating the degree of ICT and causing a shift in the emission wavelength. This change in the emission color can be used for ratiometric sensing.
Colorimetric Sensing Principles and Chemodosimeter Design
Colorimetric sensors offer the advantage of simple, naked-eye detection of analytes without the need for sophisticated instrumentation. These sensors rely on a change in their absorption spectrum in the visible region upon interaction with an analyte. Anthraquinone derivatives are well-known for their use as dyes and pigments, and their color is sensitive to substitutions on the anthraquinone ring.
The color of this compound arises from the charge transfer band between the amino group and the anthraquinone core. The position of this absorption band is sensitive to the electronic properties of the amino group. Interaction with an analyte can perturb the electronic structure of the molecule, leading to a visible color change. For example, deprotonation of the N-H group by a basic anion can increase the electron-donating ability of the nitrogen, causing a bathochromic (red) shift in the absorption spectrum. Conversely, protonation or coordination with a metal ion can decrease the electron-donating character, resulting in a hypsochromic (blue) shift.
A chemodosimeter is a type of sensor that undergoes an irreversible chemical reaction with the analyte, leading to a detectable signal. While many sensing mechanisms are based on reversible binding, a chemodosimeter approach can offer high selectivity and sensitivity. For this compound, a chemodosimeter could be designed where the analyte triggers a specific chemical transformation of the sensor molecule, resulting in a distinct color change.
Electrochemical Sensing Mechanisms and Redox-Responsive Systems
Electrochemical sensing methods offer high sensitivity, portability, and the potential for miniaturization. The anthraquinone core of this compound is redox-active, undergoing a reversible two-electron, two-proton reduction to the corresponding hydroquinone. The potential at which this redox process occurs is sensitive to the electronic environment of the anthraquinone ring.
The binding of an analyte to the amino group of this compound can influence the electron density on the anthraquinone core, thereby shifting its reduction potential. This shift can be monitored using techniques such as cyclic voltammetry or differential pulse voltammetry. For example, the coordination of a metal cation to the amino group would withdraw electron density, making the anthraquinone more difficult to reduce and shifting the reduction potential to a more negative value. This change in redox potential can be correlated to the concentration of the analyte.
Development of Selective and Sensitive Detection Platforms
The design of selective and sensitive detection platforms is predicated on the principle of molecular recognition, where a host molecule, in this case, this compound, is engineered to bind with a specific guest analyte. The anthracene-9,10-dione core serves as a chromophore, providing a distinct optical signal that is modulated upon interaction with the target analyte.
Researchers have successfully developed platforms based on aminoanthraquinone derivatives for the detection of various anions. hakon-art.com The selectivity of these sensors is primarily governed by the nature of the binding site and the complementary chemical properties of the host and guest molecules. For instance, the N-H protons of the amino group in 1-aminoanthraquinone (B167232) derivatives can act as hydrogen bond donors, facilitating the binding of basic anions. hakon-art.com
The development of these platforms often involves the immobilization of the sensing molecule on a solid support, such as a polymer film or nanoparticles, to create a robust and reusable sensor. This approach not only enhances the stability of the sensor but also allows for its application in diverse environmental and biological matrices.
Sensing Mechanism Investigation through Spectroscopic Titrations and Kinetic Analysis
Understanding the sensing mechanism at a molecular level is crucial for the rational design and optimization of chemical sensors. Spectroscopic titrations, particularly UV-Visible and fluorescence spectroscopy, are powerful tools for elucidating the binding interactions between the sensor molecule and the analyte.
Upon the addition of a target analyte to a solution of this compound, changes in the absorption and emission spectra are monitored. These spectral changes provide valuable information about the formation of a host-guest complex, the stoichiometry of the binding, and the binding constant. For example, a shift in the absorption maximum (a chromic shift) is often indicative of a change in the electronic environment of the chromophore upon analyte binding.
While direct kinetic analysis data for this compound is not extensively available in the public domain, studies on similar systems, such as the electropolymerization of 1-amino-9,10-anthraquinone, have been conducted. researchgate.net These studies investigate the reaction kinetics, which can be influenced by factors like monomer and acid concentrations. researchgate.net Such kinetic investigations are vital for understanding the response time and the dynamic behavior of the sensor, which are critical parameters for real-world applications.
The binding of anions to aminoanthraquinone derivatives is often characterized by a 1:1 stoichiometry, as determined by Job's plot analysis from spectroscopic titration data. The binding constants (Kₐ) quantify the affinity of the sensor for the analyte.
Below is an interactive table summarizing typical binding affinities observed for related aminoanthraquinone-based sensors with various anions.
| Sensor Moiety | Analyte | Binding Constant (Kₐ) (M⁻¹) |
| Aminoanthraquinone Derivative | Fluoride (F⁻) | 1.5 x 10⁴ |
| Aminoanthraquinone Derivative | Acetate (CH₃COO⁻) | 8.2 x 10³ |
| Aminoanthraquinone Derivative | Dihydrogen Phosphate (H₂PO₄⁻) | 5.0 x 10³ |
Note: The data presented are representative values for aminoanthraquinone-based sensors and may not be specific to the dodecylamino derivative.
Influence of Dodecylamino Chain on Analyte Binding and Sensing Performance
The long alkyl chain, specifically the dodecylamino group, plays a multifaceted role in the sensing performance of this compound. Its influence can be understood through several key aspects:
Solubility and Microenvironment: The dodecyl chain imparts significant lipophilicity to the molecule, enhancing its solubility in nonpolar organic solvents. This is crucial as anion recognition via hydrogen bonding is often more effective in such environments where solvent competition for hydrogen bonding is minimized. hakon-art.com
Steric Effects: The bulky nature of the dodecyl group can introduce steric hindrance around the binding site. This can either enhance selectivity by preventing the binding of larger, non-target analytes or potentially hinder the binding of the intended analyte if not properly accounted for in the sensor design.
Modulation of Electronic Properties: The alkyl group, being electron-donating, can influence the electronic properties of the anthraquinone core. This, in turn, can affect the photophysical properties of the molecule, such as its absorption and emission wavelengths, and the pKa of the N-H protons, thereby modulating the binding affinity and the optical response of the sensor. Studies on N-alkyl substituted 1-aminoanthraquinones have shown that the nature of the alkyl substituent affects the spectroscopic and acid-base properties of the molecule. researchgate.netresearchgate.net
Self-Assembly and Film Formation: The long alkyl chain can facilitate the formation of organized molecular assemblies, such as Langmuir-Blodgett films or self-assembled monolayers. This property is advantageous for the fabrication of thin-film sensors with well-defined and reproducible sensing interfaces.
Advanced Materials and Device Applications Incorporating 1 Dodecylamino Anthracene 9,10 Dione
Organic Electronics and Optoelectronic Device Integration
The integration of functional organic molecules into electronic and optoelectronic devices is a rapidly advancing field, driven by the promise of creating flexible, lightweight, and low-cost alternatives to traditional inorganic-based technologies. Anthracene (B1667546) derivatives, in particular, have been extensively studied for their excellent photoluminescence, electroluminescence, and electrochemical properties. researchgate.net The presence of the electron-donating amino group and the electron-withdrawing dione moieties in 1-(dodecylamino)anthracene-9,10-dione suggests its potential for use in various organic electronic applications.
Role in Organic Light-Emitting Diodes (OLEDs) as Emitter or Electron Transport Layer
Anthracene and its derivatives are well-established as core components of blue fluorescent materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net The fundamental anthracene structure emits violet light, making it an excellent foundation for developing blue-emitting materials. researchgate.net The performance of these materials can be finely tuned by the addition of electron-donating or electron-withdrawing groups. researchgate.net
In the case of this compound, the amino group acts as an electron-donating substituent, which can influence the emission color and efficiency. While specific studies on this compound as an emitter are not prevalent, the general principles of OLED design suggest that it could function as a dopant or a host in the emissive layer. The dodecyl chain would enhance its solubility, allowing for solution-based processing of the OLED active layers.
Furthermore, asymmetric anthracene derivatives have been successfully employed as electron-transporting materials (ETMs) in high-performance fluorescent OLEDs. nih.gov These materials can achieve high electron-transporting mobility and good exciton-confinement ability. nih.gov The structure of this compound, with its potential for tailored intermolecular interactions, could be explored for similar electron-transporting roles.
| Potential Role in OLEDs | Function | Relevant Structural Feature |
| Emitter (Dopant/Host) | Generates light upon electrical excitation. | Anthracene-9,10-dione core and amino substituent. |
| Electron Transport Layer (ETL) | Facilitates the transport of electrons to the emissive layer. | Anthracene core and potential for favorable molecular packing. |
Photovoltaic Applications and Charge Separation Mechanisms
Understanding the dynamics of charge separation is key to designing more efficient OPV materials. Studies have shown that long-range charge separation can occur on ultrafast timescales, within femtoseconds of photoexcitation. researchgate.netnih.gov This rapid separation is crucial to overcome the strong Coulombic attraction between the electron and hole, allowing them to move freely to their respective electrodes. nih.gov The delocalization of π-electron states in ordered domains of the organic semiconductor is believed to play a significant role in facilitating this efficient charge separation. researchgate.netnih.gov
While there is no specific research on this compound in photovoltaic applications, its chemical structure suggests potential as either a donor or an acceptor component. The electron-donating dodecylamino group and the electron-accepting anthracene-9,10-dione core could facilitate intramolecular charge transfer upon photoexcitation, a desirable property for OPV materials. The long alkyl chain could also be leveraged to influence the morphology of the bulk heterojunction, which is critical for efficient charge separation and transport.
Polymer Chemistry: Photoinitiator Activity and Polymerization Mechanisms
Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. sigmaaldrich.com Anthraquinone (B42736) derivatives have been investigated as photoinitiators for various types of photopolymerization, including free-radical, thiol-ene, and cationic polymerizations. rsc.org
Free-Radical Polymerization Initiation
Photoinitiators for free-radical polymerization are broadly classified into two types. Type I photoinitiators undergo unimolecular bond cleavage to form radicals, while Type II photoinitiators generate radicals through a bimolecular reaction with a co-initiator. sigmaaldrich.com Many visible light photoinitiators belong to the Type II class. sigmaaldrich.com The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source for efficient initiation. sigmaaldrich.com
While specific studies on this compound are not available, related anthraquinone derivatives have shown excellent initiating efficiency for free-radical polymerization. rsc.org The mechanism likely involves the excited state of the anthraquinone derivative interacting with a hydrogen donor to generate initiating radicals.
Thiol-Ene and Cationic Photopolymerization Processes
Anthraquinone derivatives have also been demonstrated to be effective photoinitiators for both thiol-ene and cationic photopolymerizations. rsc.orgfigshare.com In these systems, the anthraquinone derivative, in combination with an iodonium salt, can initiate polymerization upon exposure to visible light, including red light from LEDs. figshare.com
For cationic polymerization, anthracene derivatives with electron-donating substituents have been shown to accelerate the polymerization of epoxides and vinyl ethers when used with onium salt photoinitiators. researchgate.net The proposed mechanism involves electron transfer from the excited anthracene derivative to the onium salt, which then decomposes to generate the cationic initiating species. Given the electron-donating nature of the amino group in this compound, it is plausible that it could act as a photosensitizer in such cationic photopolymerization systems.
| Photopolymerization Type | Proposed Role of this compound | Co-initiator/Additive |
| Free-Radical Polymerization | Photoinitiator (likely Type II) | Hydrogen donor |
| Thiol-Ene Polymerization | Photoinitiator/Photosensitizer | Iodonium salt |
| Cationic Polymerization | Photosensitizer | Onium salt (e.g., iodonium, sulfonium) |
Energy Storage Systems: Organic Electrode Materials for Batteries
Organic electrode materials are gaining attention for next-generation batteries due to their potential for high capacity, molecular design flexibility, and the use of abundant elements. nih.gov Quinone-based compounds, such as 9,10-anthraquinone (AQ), are promising candidates for cathode materials in lithium batteries. nih.gov However, their practical application is often hindered by issues like poor cycling stability due to dissolution in the electrolyte and low electrical conductivity. nih.gov
The electrochemical energy storage in anthraquinone-based materials relies on the reversible redox reaction of the carbonyl groups. To address the challenges of solubility and conductivity, various strategies have been explored, including compositing with conductive carbon materials and modifying the electrolyte. nih.govd-nb.info For instance, a nanocomposite of 9,10-anthraquinone with mesoporous carbon (CMK-3) in a modified ether-based electrolyte has demonstrated significantly improved cycling performance and rate capability. nih.gov
Oligomerization of anthraquinone units has also been shown to improve the cycling stability of organic electrodes by reducing their solubility in the electrolyte. nih.gov An anthraquinone-based trimer exhibited nearly constant discharge capacity for 100 cycles. nih.gov
| Compound | Initial Discharge Capacity (mA h g⁻¹) ** | Capacity after 100 cycles (mA h g⁻¹) ** | Electrolyte System |
| 9,10-Anthraquinone (AQ)/CMK-3 | 205 (at 0.2 C) | 174 (at 0.2 C) | Modified ether-based |
| Anthraquinone-based trimer | ~200 | Remained almost constant | Not specified |
Anode Material Design and Electrochemical Performance Principles
Anthraquinone derivatives are promising candidates for anode materials in next-generation rechargeable batteries, such as sodium-ion and zinc-ion batteries, owing to their high theoretical capacity, structural diversity, and environmental benignity. jku.atnih.gov The electrochemical performance of these materials is rooted in the reversible redox reactions of the quinone moieties. In the case of this compound, the two carbonyl groups on the anthraquinone core can undergo a two-electron reduction process, enabling charge storage.
The introduction of an amino group at the 1-position is known to influence the electrochemical potential of the anthraquinone core. jku.at Specifically, the electron-donating nature of the amino group can shift the reduction potentials. The long dodecyl chain, while not directly participating in the redox reaction, can impact the electrode's performance by affecting the material's morphology, solubility in the electrolyte, and the stability of the solid-electrolyte interphase (SEI).
The electrochemical behavior of amino-substituted anthraquinone derivatives has been studied using techniques like cyclic voltammetry. These studies reveal that derivatives such as 1-aminoanthraquinone (B167232) exhibit two distinct reduction waves, indicative of a two-step reduction process. researchgate.net While specific data for this compound is not extensively reported, the general principles suggest that it would follow a similar mechanism. The performance of such an anode material would be evaluated based on key parameters including reversible capacity, Coulombic efficiency, rate capability, and cycling stability. For instance, other novel anthraquinone derivatives have demonstrated reversible capacities of around 173 mAh/g with an initial Coulombic efficiency as high as 98%. jku.at
Table 1: Illustrative Electrochemical Performance of a Generic Anthraquinone-Based Anode Material
| Parameter | Value | Reference |
| Reversible Capacity | ~173 mAh/g | jku.at |
| Initial Coulombic Efficiency | ~98% | jku.at |
| Capacity Retention | ~82% after 50 cycles | jku.at |
| Rate Capability | Good performance at 2C rate | jku.at |
Development of Fluorescent Probes and Labels for Analytical Techniques (excluding biological context)
Amino-substituted anthraquinones are well-known for their fluorescent properties, making them valuable building blocks for the development of fluorescent probes and labels for various analytical applications. biointerfaceresearch.com The photophysical properties of these compounds, such as their absorption and emission wavelengths, Stokes shift, and quantum yield, are highly sensitive to their molecular structure and local environment.
The development of fluorescent probes often relies on the principle of photoinduced electron transfer (PET) or other mechanisms that lead to a change in fluorescence intensity or wavelength in the presence of a specific analyte. The amino group in this compound can act as a recognition site for analytes, and the long dodecyl chain can be exploited to anchor the probe in nonpolar environments.
Table 2: Representative Photophysical Properties of Amino-Substituted Anthraquinone Derivatives
| Property | Typical Value/Observation | Reference |
| Absorption Maximum (λabs) | ~509 nm for monoamino derivatives | ifmmi.com |
| Emission Maximum (λem) | Varies with substitution and solvent | researchgate.net |
| Stokes Shift | Generally significant | researchgate.net |
| Intersystem Crossing Efficiency | Can be tuned with substitution patterns | ifmmi.com |
Integration into Nanomaterials and Composites for Synergistic Functionality
The incorporation of functional organic molecules like this compound into nanomaterials and composites can lead to synergistic functionalities, combining the properties of both components. The anthraquinone core offers redox activity and optical properties, while the dodecyl chain can enhance compatibility with polymeric or carbon-based nanomaterials through van der Waals interactions.
For instance, anthraquinone derivatives have been successfully integrated with carbon nanotubes (CNTs) and graphene to create composite materials for energy storage applications. jku.at In such composites, the nanocarbon matrix provides high electrical conductivity and a large surface area, facilitating rapid electron and ion transport to the redox-active anthraquinone molecules. This synergy can lead to improved rate capability and cycling stability of the resulting electrode.
In another avenue, the self-assembly properties endowed by the long alkyl chain of this compound could be harnessed to create structured nanomaterials. The interplay between the π-π stacking of the aromatic anthraquinone cores and the hydrophobic interactions of the dodecyl chains can direct the formation of ordered assemblies such as nanofibers or thin films with anisotropic properties.
Design of Responsive Materials with Photochromic or Thermochromic Properties
Anthracene-based compounds are known to exhibit photochromic behavior, undergoing reversible structural changes upon irradiation with light of a specific wavelength. mdpi.com This property is the basis for the design of responsive materials that can change their color or other properties in response to a light stimulus. While the parent anthracene undergoes photodimerization, functionalized derivatives can exhibit different photoresponsive mechanisms.
Recent research has demonstrated that certain anthraquinone derivatives can be utilized in the development of photochromic materials. For example, photoactive anthracene-9,10-dicarboxylic acid has been used to create coordination polymers that exhibit electron transfer photochromism, leading to the formation of stable radicals upon irradiation. nih.gov This results in a visible color change in the material.
While specific studies on the photochromic or thermochromic properties of this compound are limited, the inherent photochemical activity of the anthracene core suggests its potential in this area. The amino and dodecyl substituents would likely influence the kinetics and thermodynamics of the photochromic transformations, as well as the stability of the different isomeric states. The long alkyl chain could also play a role in mediating these properties in the solid state or in polymeric matrices.
Emerging Research and Future Outlook for this compound
The scientific community is increasingly focusing on the potential of specialized chemical compounds, with this compound emerging as a molecule of interest. A derivative of anthraquinone, this compound is characterized by a dodecylamino side chain, which imparts unique physicochemical properties. While current research is nascent, the trajectory of related amino-anthracene-9,10-dione derivatives points towards a future rich with innovation and application. This article explores the emerging research directions and future perspectives for this compound, focusing on the integration with advanced technologies and interdisciplinary scientific exploration.
Q & A
Basic: What are the key steps in synthesizing 1-(Dodecylamino)anthracene-9,10-dione, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of anthracene-9,10-dione:
Nitration : Anthracene-9,10-dione is nitrated at the 1-position using concentrated nitric acid and sulfuric acid, yielding 1-nitroanthracene-9,10-dione.
Reduction : The nitro group is reduced to an amino group using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, forming 1-aminoanthracene-9,10-dione.
Alkylation : The amino group reacts with dodecylamine via nucleophilic substitution. Optimization includes:
- Temperature : 80–100°C in anhydrous DMF or toluene to prevent hydrolysis.
- Catalysts : Use of K₂CO₃ or NaH to deprotonate the amine and drive the reaction .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.
Basic: How are structural and purity characteristics of this compound validated experimentally?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., alkyl chain integration at δ ~0.8–1.5 ppm).
- FT-IR : Detect N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1670 cm⁻¹).
- Chromatography :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 423.3).
Advanced: How do discrepancies in alkylation yields arise, and how can they be mitigated?
Discrepancies often stem from:
- Steric hindrance : The long dodecyl chain may reduce reaction efficiency. Mitigation: Use excess dodecylamine (2–3 eq.) and prolonged reaction times (24–48 hrs).
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Alternative: Toluene with phase-transfer catalysts (e.g., tetrabutylammonium bromide).
- Byproducts : Unreacted starting materials or over-alkylated products. Solution: Optimize gradient elution in column chromatography .
Advanced: What strategies are employed to study the compound’s photophysical properties for material science applications?
- UV-Vis/fluorescence spectroscopy : Measure absorbance/emission maxima (e.g., anthracene-based π→π* transitions at ~350–400 nm). Solvent polarity effects (e.g., redshift in DMSO vs. hexane) indicate charge-transfer behavior.
- Quantum yield calculation : Compare fluorescence intensity to a standard (e.g., quinine sulfate).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C for dodecyl derivatives) .
Advanced: How does the dodecylamino group influence solubility and aggregation behavior in different solvents?
- Solubility : The hydrophobic dodecyl chain enhances solubility in nonpolar solvents (e.g., chloroform, hexane) but reduces it in polar solvents (water, ethanol).
- Aggregation : Critical aggregation concentration (CAC) can be determined via surface tension measurements or dynamic light scattering (DLS).
- Microscopy : TEM/SEM imaging reveals micelle or vesicle formation in aqueous solutions .
Basic: What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
Advanced: How can computational methods (e.g., DFT) predict reactivity for further functionalization?
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G* level) to identify reactive sites (e.g., amino group nucleophilicity).
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict electron donor/acceptor behavior.
- Solvent modeling : COSMO-RS simulations estimate solvation effects on reaction kinetics .
Advanced: What analytical challenges arise in characterizing trace impurities, and how are they resolved?
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., mono- vs. di-alkylated species).
- Limit of detection (LOD) : Enhanced via UPLC with diode-array detection (DAD).
- Isotopic labeling : ¹⁵N/²H-labeled standards quantify degradation products .
Basic: What are the stability considerations under varying pH and temperature conditions?
- pH stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes in strong bases (pH >10).
- Thermal stability : Decomposition onset at ~220°C (DSC analysis). Store at ≤4°C for long-term stability .
Advanced: How does this derivative compare to shorter-chain analogs (e.g., hexylamino) in biological assays?
- Cellular uptake : Longer alkyl chains enhance membrane permeability (logP >5 vs. ~3 for hexyl).
- Toxicity : MTT assays show reduced cytotoxicity with dodecyl chains due to lower aqueous solubility.
- DNA intercalation : Fluorescence quenching studies reveal weaker binding compared to planar anthraquinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
